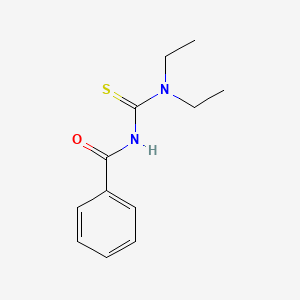

N'-Benzoyl-N,N-diethylthiourea

Beschreibung

Classification and Chemical Significance of Acyl/Aroylthioureas

Acyl/aroylthioureas are characterized by the general structure R-C(=O)NH-C(=S)NR'R'', where an acyl or aroyl group is attached to one of the nitrogen atoms of the thiourea (B124793) core. rsc.org This structure imparts a unique reactivity to the molecule, stemming from the presence of both a carbonyl (C=O) and a thiocarbonyl (C=S) group. The presence of hard and soft donor atoms (oxygen and sulfur, respectively) makes them excellent ligands for a wide array of metal ions. rsc.orgconicet.gov.ar This chelating ability is a cornerstone of their chemical significance, enabling their use in catalysis, metal extraction, and the synthesis of novel coordination complexes. researchgate.netrsc.org

The classification of these compounds is typically based on the nature of the substituents (R, R', and R'') attached to the acyl and thiourea moieties. These substituents can be varied to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.

N'-Benzoyl-N,N-diethylthiourea: A Prototype in Acylthiourea Chemistry

This compound, with the chemical formula C₁₂H₁₆N₂OS, serves as a quintessential example of an aroylthiourea. smolecule.com Its structure features a benzoyl group attached to one nitrogen atom and two ethyl groups on the other, providing a clear illustration of the aroylthiourea framework. smolecule.comnih.gov This specific compound has been the subject of numerous studies, which have elucidated its fundamental chemical and physical properties.

The synthesis of this compound typically involves the reaction of benzoyl isothiocyanate with diethylamine (B46881) or the reaction of N,N-diethylthiourea with benzoyl chloride. smolecule.com X-ray crystallographic studies have revealed that the molecule can exist in different polymorphic forms, with a monoclinic polymorph being well-characterized. smolecule.comnih.gov The crystal structure is stabilized by intermolecular hydrogen bonds, forming distinct packing arrangements. nih.govresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₆N₂OS smolecule.comnih.gov |

| Molecular Weight | 236.34 g/mol nih.govbiosynth.com |

| CAS Number | 58328-36-2 nih.govbiosynth.com |

| Appearance | Yellow plates nih.gov |

| Crystal System | Monoclinic smolecule.comnih.gov |

This table provides a summary of the key physicochemical properties of this compound.

Historical Development and Evolution of Research on this compound and Analogues

Research into thiourea derivatives has a long history, but focused investigations into aroylthioureas gained significant momentum in the latter half of the 20th century. Early work centered on their synthesis and basic characterization. nih.gov Over the decades, the research landscape has evolved dramatically, driven by the discovery of their diverse applications.

The development of new analytical techniques, particularly in spectroscopy and X-ray crystallography, has allowed for a deeper understanding of the structure-property relationships in these compounds. This, in turn, has fueled the design and synthesis of a vast number of analogues with tailored functionalities. Reviews published in recent years highlight the continuous and growing interest in this class of compounds, with an expanding body of literature detailing their synthesis, reactivity, and applications. rsc.orgrsc.org

Interdisciplinary Research Relevance of this compound

The utility of this compound and its analogues extends far beyond the realm of pure chemistry, demonstrating significant interdisciplinary relevance.

Coordination Chemistry and Catalysis: The ability of the aroylthiourea backbone to coordinate with metal ions is a key feature. conicet.gov.ar this compound has been shown to form complexes with various transition metals, including palladium. researchgate.net These metal complexes are of interest for their potential catalytic activities, for instance, in transfer hydrogenation reactions. rsc.org

Materials Science: Aroylthiourea derivatives are being explored as components in the development of new materials. Their capacity to act as ligands for metal ions makes them suitable for creating metal-organic frameworks (MOFs) and other coordination polymers with interesting structural and functional properties.

Analytical Chemistry: These compounds have found application as selective reagents for the liquid-liquid extraction of metal ions. researchgate.net For example, this compound has been investigated for the extraction of palladium(II) and gold(III). researchgate.net Furthermore, some derivatives have been developed as colorimetric sensors for the detection of specific anions. conicet.gov.ar

Biological Chemistry: A significant area of research has been the exploration of the biological activities of aroylthiourea derivatives. While this article will not delve into specific therapeutic applications, it is noteworthy that the structural motif is present in molecules investigated for a range of biological effects, including antimicrobial and anticancer properties. researchgate.netrsc.org These activities are often attributed to their ability to interact with biological macromolecules.

Table 2: Selected Research Findings on this compound and Analogues

| Research Area | Finding |

| Coordination Chemistry | Forms a 1:2 (metal:ligand) complex with palladium(II). researchgate.net |

| Catalysis | Ruthenium(II) complexes with pyridine-based acylthiourea ligands act as pre-catalysts for transfer hydrogenation. rsc.org |

| Analytical Chemistry | Used as a selective extractant for palladium(II) and gold(III) from aqueous solutions. researchgate.net |

| Structural Chemistry | The crystal structure of the monoclinic polymorph reveals inversion dimers linked by N—H⋯S hydrogen bonds. nih.gov |

This interactive table summarizes key research findings related to the applications and properties of this compound and its chemical relatives.

Future Directions in Aroylthiourea Chemical and Material Sciences

The field of aroylthiourea chemistry continues to be an active area of investigation with promising future directions. The inherent tunability of the aroylthiourea scaffold allows for the rational design of new molecules with specific properties. Future research is likely to focus on several key areas:

Development of Novel Catalysts: The design of more efficient and selective catalysts based on aroylthiourea-metal complexes for a wider range of organic transformations is a significant avenue for future work.

Advanced Materials: The synthesis of novel functional materials, such as porous coordination polymers and sensor arrays, by incorporating aroylthiourea building blocks is an expanding area of interest.

Green Chemistry: Exploring more environmentally benign synthetic methods for aroylthioureas and their derivatives, such as microwave-assisted synthesis, will be a continuing trend. researchgate.net

Computational Studies: The use of computational modeling to predict the properties and reactivity of new aroylthiourea derivatives will likely play an increasingly important role in guiding experimental work.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(diethylcarbamothioyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-3-14(4-2)12(16)13-11(15)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXSQVXCEQMCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350914 | |

| Record name | N-(diethylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58328-36-2 | |

| Record name | N-(diethylcarbamothioyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Structural Derivatization of N Benzoyl N,n Diethylthiourea

Optimized Synthetic Methodologies for N'-Benzoyl-N,N-diethylthiourea

The preparation of this compound is typically achieved through straightforward and high-yielding condensation reactions. Optimization focuses on reaction conditions such as solvent, temperature, and the use of catalysts or bases to improve purity and yield.

The primary synthetic routes for this compound involve the formation of an amide bond between a benzoyl group and a thiourea (B124793) backbone. Two principal methods are commonly employed:

Reaction of Benzoyl Chloride with N,N-diethylthiourea: This is a direct and widely used method for synthesizing the title compound. smolecule.comzenodo.org The reaction involves the acylation of N,N-diethylthiourea using benzoyl chloride. It is typically carried out in an organic solvent, such as acetone (B3395972) or dichloromethane. smolecule.comunimas.my A base, commonly triethylamine, is added to the reaction mixture to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction towards completion. smolecule.com

Reaction of Benzoyl Isothiocyanate with Diethylamine (B46881): An alternative and highly effective route involves a two-step, one-pot process. First, benzoyl isothiocyanate is generated in situ from the reaction of benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate, in a solvent like acetone. mdpi.comiau.irresearchgate.net Without isolation, the resulting benzoyl isothiocyanate is then treated with diethylamine. The amine's nucleophilic attack on the isothiocyanate carbon leads to the formation of this compound. mdpi.comuct.ac.za This method is versatile and can be adapted for a wide range of substituted aroylthioureas by varying the amine and aroyl chloride precursors.

Optimizing reaction yield and purity involves careful control over several parameters. The kinetics of these reactions are influenced by reactant concentration, temperature, and the presence of catalysts or bases.

For the benzoylation of N,N-diethylthiourea, the reaction progress can be monitored using Thin-Layer Chromatography (TLC). Optimization strategies often involve a temperature-controlled approach; for instance, initiating the reaction at a low temperature (0–5 °C) to manage the initial exothermic effects, followed by a period of reflux (e.g., at 100°C for several hours) to ensure the reaction goes to completion. Yields for this compound prepared via this method have been reported to be around 71%. zenodo.org

For syntheses involving N,N-dialkyl thioureas, optimization has been systematically studied by varying reaction time, temperature, and the molar ratio of reactants. researchgate.net The reaction involving an isothiocyanate intermediate is generally rapid. For example, after the formation of benzoyl isothiocyanate, the subsequent addition of an amine and stirring for a short period (e.g., 15 minutes) is often sufficient to complete the reaction. iau.ir The final product can then be isolated by precipitation in cold water and purified by recrystallization from a suitable solvent like ethanol. iau.ir

| Method | Reactants | Solvent | Key Conditions | Reference |

|---|---|---|---|---|

| Direct Acylation | N,N-diethylthiourea, Benzoyl Chloride | Dichloromethane or Chloroform | Addition of a base (e.g., triethylamine) to neutralize HCl. | smolecule.com |

| Isothiocyanate Intermediate | Benzoyl Chloride, Potassium Thiocyanate, Diethylamine | Acetone | In situ formation of benzoyl isothiocyanate followed by amine addition. | mdpi.comiau.ir |

| Temperature Control | N-phenylthiourea, 2,4-dichlorobenzoyl chloride | Not specified | Initiation at 0–5°C, followed by reflux at 100°C for 8 hours. |

Novel Derivatization and Functionalization Approaches

The basic this compound scaffold can be extensively modified to fine-tune its chemical and physical properties. Derivatization allows for the development of ligands with specific chelating abilities or molecules with targeted biological activities.

Structural modifications can be made at several positions on the aroylthiourea molecule, leading to derivatives with altered steric and electronic properties.

Substitution on the Benzoyl Ring: Introducing electron-withdrawing or electron-donating groups onto the phenyl ring of the benzoyl moiety significantly influences the molecule's properties. For instance, structure-activity relationship (SAR) studies on related compounds have shown that substituting the ring with electron-withdrawing groups, such as chloro groups at the 2 and 4 positions, can enhance cytotoxic activity by increasing lipophilicity and improving receptor binding affinity.

Variation of N,N-Alkyl Groups: The nature of the alkyl substituents on the terminal nitrogen atom affects steric hindrance, crystal packing, and solubility. Replacing the ethyl groups in this compound with bulkier isobutyl groups, to form N'-Benzoyl-N,N-diisobutylthiourea, increases steric hindrance. This structural change influences the pattern of intermolecular hydrogen bonding in the solid state. The this compound molecule crystallizes in a monoclinic system and forms inversion dimers linked by N–H···S hydrogen bonds. nih.gov

| Modification Area | Substituent Example | Effect | Reference |

|---|---|---|---|

| Benzoyl Ring | 2,4-dichloro | Increases lipophilicity, enhances cytotoxicity in analogous compounds. | |

| N,N-Alkyl Groups | Ethyl (in C₁₂H₁₆N₂OS) | Less steric hindrance, specific crystal packing (monoclinic, C2/c). | |

| Isobutyl | Greater steric hindrance, influences hydrogen-bonding patterns. |

Beyond simple monomeric ligands, significant research has focused on synthesizing more complex structures where two or more aroylthiourea units are linked together. These bipodal and multipodal ligands are crucial for constructing multinuclear coordination complexes and metallamacrocycles through self-assembly processes. mdpi.comfu-berlin.de

The synthesis of these architectures involves using a central scaffold to which two or more aroyl isothiocyanate moieties are attached. For example, reacting terephthaloyl chloride or isophthaloyl chloride with potassium thiocyanate generates a diisothiocyanate intermediate. ariviyalpublishing.com Subsequent reaction with an amine, such as dibenzylamine, yields a bipodal thiourea ligand. ariviyalpublishing.comacs.org

The spatial arrangement of the aroylthiourea units on the central linker dictates the structure of the resulting multinuclear metal complexes. mdpi.com

Para-substitution: Ligands where two aroylthiourea units are in a para position on a central phenyl ring tend to form trinuclear, triangular metal complexes. mdpi.com

Meta-substitution: When the units are in a meta position, they typically lead to the formation of dinuclear complexes. mdpi.comariviyalpublishing.com

These ligands, possessing multiple hard (O, N) and soft (S) donor atoms, can selectively bind to different types of metal ions, enabling the rational design of heterometallic complexes. mdpi.commdpi.com

Sustainable Synthesis Protocols for this compound

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly and efficient synthesis protocols for aroylthioureas. rroij.commdpi.com These methods aim to reduce solvent usage, lower energy consumption, and shorten reaction times.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically improve yields and reduce reaction times compared to conventional heating. researchgate.netresearchgate.net For instance, the transamidation of 1-benzoyl-3,3-diethylthiourea with various amines has been successfully performed in open vessels under microwave irradiation in solvent-free conditions, using potassium fluoride-impregnated alumina (B75360) as a solid support. researchgate.net

Phase-Transfer Catalysis: This technique is effective for synthesizing bis-aroylthiourea derivatives. It facilitates the reaction between reactants present in different phases (e.g., a solid thiocyanate salt and an organic solution of an aroyl chloride), often leading to cleaner reactions and simpler workups. mdpi.com

Solvent-Free (Dry Media) Conditions: Performing reactions without a solvent minimizes waste and environmental impact. The synthesis of related guanidines and isoureas from benzoylthiourea (B1224501) precursors has been achieved in good yields under dry media conditions on a KF-Al₂O₃ support, activated by microwave irradiation. researchgate.net

These sustainable approaches not only offer environmental benefits but also often provide advantages in terms of efficiency and scalability over traditional synthetic methods. researchgate.net

Ultrasonic-Assisted Synthetic Routes

Ultrasonic-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions and improving efficiency. The application of high-frequency sound waves (typically >20 kHz) in a liquid medium generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. This phenomenon creates localized hot spots of intense temperature and pressure, leading to a significant enhancement in reaction rates. semanticscholar.org

While direct studies on the ultrasonic-assisted synthesis of this compound are not extensively detailed, the methodology has been successfully applied to closely related N-aroyl thiourea derivatives, demonstrating its viability and benefits. acs.org For instance, the synthesis of N-naphthoyl thiourea derivatives was achieved with high yields under ultrasonic irradiation, showcasing the method's effectiveness. acs.org This approach significantly shortens reaction times compared to conventional heating or refluxing methods. cardiff.ac.uksemanticscholar.org

The typical procedure involves reacting benzoyl isothiocyanate with diethylamine in a suitable solvent, such as acetone or methanol, within an ultrasonic bath at room temperature. semanticscholar.orgacs.org The ultrasonic waves promote rapid and efficient mixing and energy transfer, often leading to the completion of the reaction in a much shorter timeframe than the hours required for traditional reflux methods. cardiff.ac.uksemanticscholar.org

Table 1: Comparison of Conventional vs. Ultrasonic-Assisted Synthesis for Analogous Thiourea Derivatives Data extrapolated from similar thiourea derivative syntheses.

| Parameter | Conventional Method (Reflux) cardiff.ac.uk | Ultrasonic-Assisted Method semanticscholar.org |

| Reaction Time | Several hours (e.g., 2-4 hours) | Significantly shorter (e.g., 30-60 minutes) |

| Temperature | Elevated (Reflux temperature of solvent) | Room Temperature |

| Energy Input | Sustained heating | High-energy localized cavitation |

| Observed Yields | Good to High | Often comparable or higher |

| Process Complexity | Standard laboratory setup | Requires an ultrasonic bath/probe |

This data, based on analogous syntheses, suggests that an ultrasonic-assisted route to this compound would be a more efficient and environmentally friendly alternative to classical approaches.

Solvent-Free and Atom-Economical Methodologies

Solvent-free synthesis and atom economy are central tenets of green chemistry, aiming to reduce waste and maximize the incorporation of reactant atoms into the final product. The synthesis of this compound and its derivatives has been successfully adapted to these principles, particularly through the use of microwave irradiation on solid supports. tandfonline.com

A notable example is the efficient, solvent-free synthesis of the closely related 1-(4′-methylbenzoyl)-3,3-diethylthiourea under microwave irradiation. tandfonline.com In this procedure, the reactants are adsorbed onto a solid support, such as potassium fluoride (B91410) on alumina (KF-Al2O3), and irradiated with microwaves in an open vessel. The solid support acts as both a catalyst and an energy transfer medium, while microwave heating provides rapid and uniform energy distribution, accelerating the reaction rate. This method completely eliminates the need for a reaction solvent, drastically reducing chemical waste. tandfonline.com

The reaction yields under these solvent-free microwave conditions are reportedly much higher than those achieved through classical solution-phase methods. tandfonline.com

Table 2: Research Findings for Solvent-Free Synthesis of an Analogous Benzoyl-diethylthiourea Derivative tandfonline.com

| Reactants | Conditions | Support/Catalyst | Yield |

| 1,1-diethylthiourea, 4-methylbenzoic acid | Microwave Irradiation (open vessel) | KF-Alumina, DMF (cat.) | Noticeably improved vs. classical methods |

From an atom economy perspective, the core reaction forming the N'-acylthiourea structure is an addition reaction. In the ideal synthesis where benzoyl isothiocyanate reacts with diethylamine, all atoms from both reactants are incorporated into the final this compound product.

Reaction: C₆H₅CO-NCS + HN(C₂H₅)₂ → C₆H₅CO-NH-CS-N(C₂H₅)₂

Advanced Spectroscopic and Crystallographic Investigations of N Benzoyl N,n Diethylthiourea

The molecular and supramolecular characteristics of N'-Benzoyl-N,N-diethylthiourea have been extensively mapped through sophisticated analytical techniques. These methods provide a detailed picture of its three-dimensional structure in the solid state and its preferred conformation in solution.

Coordination Chemistry and Metallosupramolecular Assemblies of N Benzoyl N,n Diethylthiourea

Ligand Design Principles and Coordination Modes

N'-Benzoyl-N,N-diethylthiourea is a member of the N-acyl-N',N'-dialkylthiourea family of ligands. nih.gov Its structure, featuring both hard and soft donor atoms, makes it a versatile building block in coordination chemistry. nih.govresearchgate.net The presence of oxygen, nitrogen, and sulfur atoms allows for a variety of bonding possibilities. mdpi.com

This compound possesses multiple potential donor sites, primarily the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and the nitrogen atoms of the thiourea (B124793) moiety. This allows it to act as an amphidentate or polydentate ligand, coordinating to metal centers in various ways. researchgate.netmdpi.comuobasrah.edu.iq

The most common coordination mode involves the formation of a six-membered chelate ring through the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.net This (S,O)-bidentate chelation is a recurring motif in the coordination chemistry of N-benzoyl-N',N'-dialkylthioureas. researchgate.net The presence of both a hard donor atom (oxygen) and a soft donor atom (sulfur) allows for stable complexes with a variety of metal ions. nih.govresearchgate.net

While the (S,O) chelation is prevalent, other coordination modes are possible depending on the metal ion, its oxidation state, and the reaction conditions. The nitrogen atoms can also participate in coordination, leading to more complex structures. uobasrah.edu.iq The flexibility of the benzoylthiourea (B1224501) backbone allows it to adapt to the geometric preferences of different metal centers. uobasrah.edu.iq

A key feature of this compound in coordination chemistry is its ability to undergo deprotonation to form anionic ligands. mdpi.com The amide proton (N-H) is acidic and can be readily removed, particularly in the presence of a base, to form a monoanionic ligand. researchgate.net This deprotonation facilitates the formation of stable, neutral metal complexes through chelation. researchgate.net

The resulting monoanionic ligand typically coordinates in a bidentate fashion through the oxygen and sulfur atoms, forming neutral complexes with divalent metal ions in a 1:2 metal-to-ligand ratio, such as [M(L)₂]. researchgate.net

In some instances, a second deprotonation can occur, leading to the formation of a dianionic ligand. mdpi.com This has been observed in complexes with rhodium(III) and ruthenium(II). mdpi.com The formation of monoanionic or dianionic species significantly influences the charge and structure of the resulting metal complex. mdpi.com

Synthesis and Characterization of Transition and Main Group Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The stoichiometry of the reaction and the choice of solvent can influence the final product. researchgate.netacs.org Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques, including FT-IR, NMR, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netresearchgate.net

This compound has shown significant potential as a selective extractant for precious metals like palladium(II) and gold(III). researchgate.netdergipark.org.tr This has led to the synthesis and characterization of its coordination compounds with these metals.

The synthesis of the palladium(II) complex is typically carried out by mixing the ligand and a palladium(II) salt in a 2:1 ligand-to-metal molar ratio in a solvent like methanol. researchgate.net This results in the formation of a 1:2 (metal:ligand) complex. researchgate.netresearchgate.net X-ray diffraction studies have confirmed the structure of the palladium complex, providing detailed insights into its coordination geometry. researchgate.netresearchgate.net

Similarly, N-benzoylthiourea derivatives have been reported to form complexes with gold(III). researchgate.netresearchgate.net The strong affinity of the sulfur donor atom for soft metal ions like palladium(II) and gold(III) drives the formation of these stable complexes.

The coordination chemistry of this compound with copper has been explored for both Cu(I) and Cu(II) oxidation states. The ligand can act as a reducing agent, converting Cu(II) to Cu(I) during complex formation. uobasrah.edu.iq

Copper(I) Complexes: The reaction of N-benzoyl-N,N-diethylthiourea with copper(II) chloride can lead to the formation of copper(I) complexes. researchgate.net In these cases, the thiourea derivative reduces the copper(II) ion. The resulting Cu(I) complexes often exhibit a distorted tetrahedral geometry. researchgate.net

Copper(II) Complexes: Neutral bis-chelate complexes of copper(II) with the general formula [Cu(L)₂] are commonly synthesized by reacting the ligand with a Cu(II) salt. researchgate.netscilit.com These complexes often exhibit square-planar or distorted square-planar geometries. researchgate.net The electrochemical properties of these copper(II) complexes, particularly the Cu(II)/Cu(I) redox couple, have been investigated using cyclic voltammetry. uobasrah.edu.iqresearchgate.net Carbon paste electrodes modified with copper(II) complexes of N-benzoyl-N',N'-di-n-butyl-thiourea have been studied for their potential as sensors for copper(II) ions. tandfonline.com

This compound and its derivatives form stable complexes with nickel(II) and cobalt(II/III). researchgate.net

Nickel(II) Complexes: Nickel(II) complexes with N-acyl-N',N'-dialkylthioureas typically adopt a square-planar coordination geometry with a 1:2 metal-to-ligand ratio, forming neutral [Ni(L)₂] complexes. researchgate.netresearchgate.net These complexes are generally synthesized by reacting the ligand with a nickel(II) salt in an appropriate solvent. researchgate.net The thermal decomposition of these complexes has also been a subject of study. scilit.com

Cobalt(II/III) Complexes: The coordination chemistry of cobalt with N-benzoylthiourea derivatives can involve both Co(II) and Co(III) oxidation states. The ligand can facilitate the oxidation of Co(II) to Co(III) during complex formation. Tris-chelate complexes of the type [Co(L)₃] are often formed with Co(III), exhibiting an octahedral geometry. acs.org The electrochemical behavior of cobalt complexes, including the Co(II)/Co(III) redox couple, has been investigated. uobasrah.edu.iq

Interactive Data Tables

Table 1: Coordination Properties of this compound Complexes

| Metal Ion | Typical Oxidation State in Complex | Common Coordination Geometry | Metal-to-Ligand Ratio | Key Research Findings |

|---|---|---|---|---|

| Palladium(II) | +2 | Square-planar | 1:2 | Forms stable complexes, useful for extraction. researchgate.netresearchgate.net |

| Gold(III) | +3 | --- | --- | Forms complexes, used in extraction processes. researchgate.netresearchgate.net |

| Copper(I) | +1 | Distorted Tetrahedral | --- | Formed via in-situ reduction of Cu(II) by the ligand. uobasrah.edu.iqresearchgate.net |

| Copper(II) | +2 | Square-planar | 1:2 | Exhibits Cu(II)/Cu(I) redox activity. uobasrah.edu.iqresearchgate.net |

| Nickel(II) | +2 | Square-planar | 1:2 | Forms stable, neutral complexes. researchgate.netresearchgate.net |

Iron(III), Zinc(II), Indium(III), and Platinum(II) Coordination Architectures

This compound and its derivatives form stable complexes with a range of transition metal ions, including Iron(III), Zinc(II), Indium(III), and Platinum(II). researchgate.netmdpi.com The ligand typically coordinates in a bidentate fashion through the oxygen and sulfur atoms, leading to the formation of neutral bis- or tris-chelate complexes. researchgate.netresearchgate.net For divalent metal ions like Zinc(II) and Platinum(II), complexes of the type [M(L-κS,O)₂] are common, while for trivalent ions such as Iron(III) and Indium(III), [M(L-κS,O)₃] complexes are formed. researchgate.netresearchgate.net

Iron(III): Iron(III) complexes with N-aroyl-N,N-dialkylthiourea ligands have been synthesized and are generally stable. researchgate.net The coordination with the deprotonated ligand leads to the formation of neutral tris-chelate complexes. researchgate.netresearchgate.net In some cases, these complexes can form intricate structures like metallacryptands, encapsulating other ions. researchgate.net

Zinc(II): Zinc(II) readily forms complexes with this compound and related ligands. researchgate.netcardiff.ac.uk These complexes often exhibit tetrahedral geometries. researchgate.net

Indium(III): Indium(III) complexes with N-morpholine-N'-benzoylthiourea have been synthesized and characterized, showing a single-step decomposition in thermogravimetric analysis. researchgate.net

Platinum(II): Platinum(II) forms square-planar complexes with this compound derivatives. conicet.gov.arcore.ac.uk The ligand coordinates in a cis-configuration as a monoanionic O,S-chelator. conicet.gov.arcore.ac.uk

Advanced Structural Characterization of Metal Complexes

The precise structures of this compound and its metal complexes are elucidated through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Single Crystal X-ray Diffraction for Defining Molecular and Crystal Structures

Single-crystal X-ray diffraction is a powerful tool for determining the exact three-dimensional arrangement of atoms in a crystalline solid. For this compound, this technique has revealed the existence of at least two polymorphs: a monoclinic form and a triclinic form. researchgate.netiucr.org

The monoclinic polymorph crystallizes in the C2/c space group and features inversion dimers linked by N—H⋯S hydrogen bonds, forming R₂²(8) loops. researchgate.net The crystal packing is further stabilized by weak C—H⋯O interactions. researchgate.net The molecular structure shows a twisted conformation between the amide and thioureido groups. researchgate.net

The triclinic polymorph crystallizes in the P1 space group with four molecules in the asymmetric unit. iucr.org In this form, molecules are linked into chains by N—H⋯O hydrogen bonds. iucr.org

X-ray diffraction studies on metal complexes of this compound and its derivatives have confirmed the coordination geometries. For instance, a palladium(II) complex was characterized, confirming a 1:2 metal-to-ligand stoichiometry. researchgate.net Similarly, the structures of copper(I) and platinum(II) complexes have been determined, revealing distorted tetrahedral and square-planar geometries, respectively. core.ac.ukresearchgate.net

Table 1: Crystallographic Data for Monoclinic this compound

| Parameter | Value |

| Formula | C₁₂H₁₆N₂OS |

| Molecular Weight | 236.33 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 20.1727 (7) Å |

| b | 8.4717 (3) Å |

| c | 14.8345 (6) Å |

| β | 106.553 (2)° |

| Volume | 2430.11 (16) ų |

| Z | 8 |

Data sourced from IUCr Journals. researchgate.net

Spectroscopic Signatures of Metal-Ligand Interactions (FT-IR, NMR, UV-Vis)

Spectroscopic methods provide valuable insights into the coordination of this compound to metal ions by observing changes in the vibrational and electronic properties of the ligand upon complexation.

FT-IR Spectroscopy: In the infrared spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=S) are observed. analis.com.my Upon complexation, the absence or shift of the ν(N-H) band suggests deprotonation of the ligand. core.ac.uk Shifts in the ν(C=O) and ν(C=S) bands to lower or higher frequencies indicate the coordination of the oxygen and sulfur atoms to the metal center. uobasrah.edu.iq For example, a blue shift (increase in frequency) of the C=N and C=S bands in some first-row transition metal complexes confirms coordination through the nitrogen and sulfur atoms. uobasrah.edu.iq

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. In the ¹H NMR spectrum of the free ligand, the N-H proton appears as a downfield singlet. The disappearance of this signal in the spectrum of the complex is evidence of deprotonation and coordination. core.ac.uk Changes in the chemical shifts of the protons and carbons near the coordination sites also provide information about the metal-ligand interaction. researchgate.netresearchgate.net The ¹³C NMR spectrum of the free ligand shows signals for the thiocarbonyl (C=S) and carbonyl (C=O) carbons around 180 ppm and 165 ppm, respectively.

UV-Vis Spectroscopy: The electronic spectra of this compound and its complexes show absorption bands corresponding to n→π* and π→π* transitions. analis.com.my The free ligand typically exhibits intense absorption bands in the UV region. analis.com.my Upon complexation, new bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) and d-d electronic transitions within the metal ion, providing information about the coordination environment. lookchem.com

Table 2: Key Spectroscopic Data for this compound and its Complexes

| Spectroscopic Technique | Free Ligand (this compound) | Metal Complexes |

| FT-IR (cm⁻¹) | ν(N-H) ~3187-3375, ν(C=O) ~1683-1713, ν(C=S) ~666-785 analis.com.my | Disappearance or shift of ν(N-H) core.ac.uk, Shifts in ν(C=O) and ν(C=S) uobasrah.edu.iq |

| ¹H NMR (ppm) | Downfield singlet for NH proton | Disappearance of NH proton signal core.ac.uk |

| ¹³C NMR (ppm) | C=S ~180, C=O ~165 | Shifts in C=S and C=O signals |

| UV-Vis (nm) | n→π* and π→π* transitions (205-287 nm) analis.com.my | Ligand-to-metal charge transfer (LMCT) and d-d transition bands lookchem.com |

Geometrical Analysis of Coordination Spheres and Chelate Ring Formation

This compound typically acts as a bidentate ligand, coordinating to metal ions through the carbonyl oxygen and the thiocarbonyl sulfur atoms. researchgate.netresearchgate.net This O,S-chelation results in the formation of a stable six-membered ring. cardiff.ac.uk The deprotonation of the amide proton facilitates this chelation, leading to the formation of neutral complexes. researchgate.netresearchgate.net

The coordination geometry around the central metal ion is influenced by the nature of the metal and the stoichiometry of the complex. For instance, Pd(II) and Pt(II) complexes with a 1:2 metal-to-ligand ratio often adopt a square planar geometry. researchgate.net In contrast, some Cu(I) complexes exhibit a distorted tetrahedral geometry. researchgate.net The flexibility of the thiourea backbone allows it to adopt different conformations to accommodate various metal ions, leading to a rich diversity of coordination architectures. researchgate.netuobasrah.edu.iq

Electrochemical Properties of this compound Complexes

The electrochemical behavior of metal complexes of this compound provides insights into their redox properties and the stability of different oxidation states of the metal center.

Cyclic Voltammetry Studies for Redox Behavior

Cyclic voltammetry (CV) is a key technique used to study the redox behavior of these complexes. researchgate.net The cyclic voltammograms of these complexes can reveal information about the oxidation state of the metal ion and the reversibility of the redox processes. researchgate.net For example, the CV of some copper(II) complexes of thiourea derivatives shows a reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. researchgate.net In contrast, some nickel(II) complexes exhibit irreversible reduction peaks. researchgate.net These electrochemical properties are influenced by the substituents on the thiourea ligand, which can modify the electron density at the metal center. uobasrah.edu.iq

Investigation of Metal Oxidation States and Electron Transfer Systems

The investigation of metal oxidation states and electron transfer phenomena in complexes of this compound and related N-acyl-N',N'-dialkylthiourea ligands is critical for understanding their reactivity, catalytic potential, and role in bioinorganic systems. The flexible O,S donor set of these ligands can stabilize metals in various oxidation states and facilitate redox processes. Cyclic voltammetry (CV) is a primary technique employed to explore these electrochemical behaviors. researchgate.net

Research has shown that the coordination of N'-benzoylthiourea derivatives can influence the oxidation state of the central metal ion. researchgate.net The complexation process itself can involve redox reactions. For instance, some thiourea derivatives have been observed to reduce copper(II) to copper(I) during coordination, which is attributed to the high affinity of the soft sulfur donor for the Cu(I) ion. researchgate.net Similarly, reactions of N,N-dialkyl-N'-benzoylthioureas with certain rhenium(V) precursors have resulted in the formation of stable rhenium(III) complexes, indicating a reduction of the metal center upon ligand coordination. acs.org Theoretical studies further support the concept of cation-molecule charge transfer, where metal cations act as oxidizing agents, attracting electron density from the thiourea ligand upon complex formation. acs.org

Electrochemical studies on various first-row transition metal complexes reveal the ligand's role in mediating electron transfer. The redox behavior is highly dependent on the specific metal ion involved.

Copper Complexes: Electrochemical studies of copper(II) complexes with N-benzoylthiourea ligands typically show a quasi-reversible, one-electron transfer process in the reductive region, corresponding to the Cu(II)/Cu(I) redox couple. cardiff.ac.uk In a detailed study of a carbon paste electrode modified with a copper(II) complex of N-benzoyl-N',N'-di-n-butyl-thiourea (a closely related ligand), voltammetric analysis revealed the accessibility of three different oxidation states. tandfonline.com Following potentiostatic and galvanostatic pre-treatment, the existence of Cu(III), Cu(II), and Cu(0) states was inferred, highlighting the ligand's ability to stabilize copper in multiple, distinct oxidation states. tandfonline.com

Nickel and Cobalt Complexes: Nickel(II) complexes with N-benzoylthiourea derivatives exhibit different electrochemical characteristics compared to copper. cardiff.ac.uk Cyclic voltammograms of Ni(II) complexes often show two irreversible peaks in the reductive region, suggesting a more complex, multi-step electron transfer process. researchgate.netcardiff.ac.uk These have been attributed to consecutive one-electron transfer systems, corresponding to Ni(II)/Ni(I) and potentially Ni(III)/Ni(II) couples. researchgate.net Similarly, certain cobalt(II) complexes also display two consecutive irreversible reduction peaks. researchgate.net

The following table summarizes representative electrochemical data for metal complexes with N'-benzoylthiourea and analogous ligands, as determined by cyclic voltammetry.

| Metal Complex System | Redox Couple | Potential (V) | Process Type | Reference |

|---|---|---|---|---|

| Copper(II) Benzoylthiourea Derivative | Cu(II)/Cu(I) | -0.35 | Reversible | researchgate.net |

| Copper(II) Benzoylthiourea Derivative | Cu(II)/Cu(I) | Not specified | Quasi-reversible | cardiff.ac.uk |

| Nickel(II) Benzoylthiourea Derivative | Ni(II)/Ni(I) & Ni(III)/Ni(II) | -1.78 and -1.37 | Irreversible | researchgate.net |

| Cobalt(II) Benzoylthiourea Derivative | Co(II)/Co(III) | +0.36 | Reversible | researchgate.net |

These findings underscore the significant role of the this compound framework in modulating the redox properties of coordinated metal ions. The ability to stabilize different oxidation states and facilitate electron transfer makes these complexes interesting candidates for catalysis and the development of redox-active materials. researchgate.nettandfonline.com

Functional Applications of N Benzoyl N,n Diethylthiourea and Its Metal Complexes

Biological and Medicinal Research Applications

The unique structural features of N'-Benzoyl-N,N-diethylthiourea, which include a benzoyl group and a diethylthiourea moiety, contribute to its ability to interact with various biological targets. smolecule.com This has led to extensive investigation into its efficacy as a therapeutic agent.

Antimicrobial Efficacy Assessments (Antibacterial and Antifungal Activity)

Thiourea (B124793) derivatives, including this compound and its metal complexes, are recognized for their broad-spectrum antimicrobial properties. mdpi.comresearchgate.net The presence of nitrogen, oxygen, and sulfur atoms provides multiple potential binding sites for interaction with microbial cells. researchgate.netiau.ir Research has shown that the biological activity of these compounds can be enhanced upon chelation with metal ions. chemsociety.org.ngresearchgate.net

Studies have demonstrated that this compound and its metal complexes exhibit significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net For instance, some thiourea derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli. The complexation of these ligands with metals like nickel(II) and copper(II) has been found to often enhance their antibacterial properties. mdpi.comchemsociety.org.ng The antimicrobial potency of these compounds is often attributed to their ability to disrupt essential cellular processes in bacteria. smolecule.com

Table 1: In Vitro Antibacterial Activity of N'-Acyl-N'-Aryl Thiourea Derivatives.

| Compound | Microorganism | Activity |

|---|---|---|

| N-acyl-N'-aryl thiourea derivatives 4(a-f) | Staphylococcus aureus (Gram-positive) | Screened |

| N-acyl-N'-aryl thiourea derivatives 4(a-f) | Staphylococcus (Gram-positive) | Screened |

Source: International Journal of Molecular and Clinical Microbiology iau.ir

In addition to antibacterial effects, this compound and its derivatives have shown promising antifungal activity. researchgate.net They have been tested against various pathogenic yeast strains, including different species of Candida such as Candida albicans, Candida krusei, Candida glabrata, and Candida tropicalis. mdpi.comresearchgate.net The antifungal efficacy of these compounds is a significant area of research, with some thiourea derivatives and their metal complexes showing greater activity against yeasts than against bacteria. researchgate.net

Table 2: In Vitro Antifungal Activity of Thiourea Derivatives and their Metal Complexes.

| Compound | Microorganism | Activity |

|---|---|---|

| Thiourea derivative ligands and their Ni(II) and Cu(II) complexes | Candida albicans | Screened |

| Thiourea derivative ligands and their Ni(II) and Cu(II) complexes | Candida krusei | Screened |

| Thiourea derivative ligands and their Ni(II) and Cu(II) complexes | Candida glabrata | Screened |

| Thiourea derivative ligands and their Ni(II) and Cu(II) complexes | Candida tropicalis | Screened |

| Thiourea derivative ligands and their Ni(II) and Cu(II) complexes | Candida parapsilosis | Screened |

Source: MDPI mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are crucial in understanding how the chemical structure of thiourea derivatives influences their antimicrobial activity. These studies have revealed that modifications to the structure, such as the substitution of halogens, can significantly impact their efficacy. For example, electron-withdrawing groups like chlorine at specific positions can enhance cytotoxicity by increasing lipophilicity and improving receptor binding. The presence of fluorinated groups has been correlated with enhanced antibacterial effects against Escherichia coli and Staphylococcus aureus, while trifluoromethyl substituents are linked to increased antifungal activity against Candida albicans.

Anticancer Activity and Cytotoxicity Mechanisms

This compound and related compounds have emerged as potential anticancer agents. smolecule.combiosynth.com Their mechanism of action is thought to involve the induction of apoptosis in cancer cells and interference with cellular processes essential for tumor growth. smolecule.com The ability of these compounds to form stable complexes with metal ions is also considered a factor in their cytotoxic activity. biosynth.com

The cytotoxic effects of this compound and its derivatives have been evaluated against various human cancer cell lines. Research has demonstrated their potential to inhibit the proliferation of breast cancer cells (MCF-7), lung cancer cells (A549), and colon cancer cells (HCT116). nih.govacs.org For instance, N-benzoyl-3-allylthiourea (BATU), a related derivative, has shown a higher cytotoxic effect on MCF-7 cells that overexpress the HER-2 protein. nih.gov The cytotoxicity of these compounds is often selective, with some derivatives showing higher toxicity towards cancer cells compared to normal cells.

Table 3: In Vitro Antiproliferative Activities of N-Naphthoyl Thiourea Derivatives.

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| N-Naphthoyl thiourea derivatives | MCF-7 (Breast) | Significant cytotoxic effect |

| N-Naphthoyl thiourea derivatives | HCT116 (Colon) | Significant cytotoxic effect |

| N-Naphthoyl thiourea derivatives | A549 (Lung) | Significant cytotoxic effect |

Source: ACS Omega acs.org

Induction of Programmed Cell Death (Apoptosis) and Interference with Cellular Processes

This compound has been identified as a compound with potential anticancer properties, a characteristic attributed to its ability to interfere with critical cellular processes and induce programmed cell death, or apoptosis, in malignant cells. The mechanism of action for copper complexes, a related class of compounds, is thought to involve multiple biological pathways, including the induction of apoptosis, promotion of pro-apoptotic cell death via endoplasmic reticulum stress, DNA damage, and the production of reactive oxygen species (ROS).

Furthermore, research into thiocarbamide derivatives has highlighted their potential as potent antitumor agents against a variety of human cancer cell lines. The cytotoxic effects of these compounds are often linked to their ability to arrest the cell cycle, leading to the inhibition of cancer cell proliferation.

Modulation of Bioactivity through Metal Complexation

The biological activity of this compound can be significantly altered and often enhanced through the formation of metal complexes. The coordination of the thiourea ligand to metal centers such as copper, nickel, palladium, and gold can lead to novel compounds with distinct therapeutic and biological profiles. uobasrah.edu.iqresearchgate.netresearchgate.net

Both the this compound ligand and its metal complexes exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and antithyroid properties. iau.irresearchgate.net The formation of these complexes is facilitated by the presence of multiple donor atoms (oxygen, nitrogen, and sulfur) in the thiourea derivative structure, which allows for a variety of bonding possibilities and the creation of stable metal chelates. iau.irresearchgate.net For instance, studies on some thiourea derivatives have shown that their metal complexes can exhibit greater in vitro anti-yeast activity compared to the free ligands. The specific geometry of the resulting metal complex, which can range from square planar to tetrahedral or octahedral, is dependent on the metal ion and the coordination environment, and this geometry plays a crucial role in the biological efficacy of the complex. uobasrah.edu.iqresearchgate.net

Exploration of Other Therapeutic Potentials (e.g., Antimalarial, Antitubercular)

The therapeutic potential of this compound and its derivatives extends to other significant infectious diseases. The general class of thiourea compounds and their metal complexes has been investigated for a range of biological activities, including antimalarial and antitubercular effects. uobasrah.edu.iqiau.irresearchgate.net

While extensive screening of large chemical libraries has been undertaken to identify novel antitubercular agents, and certain thiourea derivatives have been noted for their activity, specific studies focusing solely on the antimalarial and antitubercular properties of this compound are part of a broader exploration of this chemical class. iau.iriucr.org The demonstrated biological versatility of thioureas continues to motivate research into their potential as lead compounds for the development of new drugs against these global health threats. uobasrah.edu.iqresearchgate.net

The following table summarizes the explored therapeutic potentials of the broader class of thiourea derivatives, which informs the research direction for this compound.

| Therapeutic Potential | Compound Class Investigated | Key Findings |

| Antimalarial | Thiourea derivatives and their metal complexes | General class exhibits potential antimalarial properties, motivating further research. uobasrah.edu.iqresearchgate.net |

| Antitubercular | Thiourea derivatives and their metal complexes | General class shows potential antitubercular activity, with some derivatives identified in screening programs. uobasrah.edu.iqiau.irresearchgate.netiucr.org |

| Antifungal | Thiourea derivatives and their metal complexes | The free ligands and their metal complexes display notable antifungal activity. uobasrah.edu.iqiau.irresearchgate.net |

| Antibacterial | Thiourea derivatives and their metal complexes | A wide range of antibacterial activity has been observed for this class of compounds. iau.irresearchgate.net |

Catalytic Applications in Organic Transformations

Beyond its biological applications, this compound and its metal complexes have demonstrated utility as catalysts in various organic reactions, highlighting their importance in industrial and synthetic chemistry.

Catalytic Roles in Polymerization Processes (e.g., Rubber Production)

This compound functions as a secondary accelerator in the sulfur vulcanization of natural rubber. researchgate.net Vulcanization is a critical process that enhances the physical and mechanical properties of rubber, such as its elasticity and strength. In this context, this compound is used as part of a binary accelerator system, often in conjunction with primary accelerators like cyclohexylbenzthiazylsulfonamide (CBS) or mercaptobenzothiazole (MBT). researchgate.net The use of such mixed accelerator systems can prevent premature vulcanization and allow the process to occur at lower temperatures and in shorter times, leading to a vulcanizate with superior qualities. researchgate.net The effectiveness of this compound derivatives as secondary accelerators is linked to their nucleophilicity. researchgate.net A related compound, N,N'-diethylthiourea, is also utilized as an accelerator for the vulcanization of various types of rubber.

The table below illustrates the function of this compound in rubber vulcanization.

| Process | Role of this compound | Primary Accelerators Used in Conjunction | Outcome |

| Sulfur Vulcanization of Natural Rubber | Secondary Accelerator | Cyclohexylbenzthiazylsulfonamide (CBS), Mercaptobenzothiazole (MBT), Zincdithiocarbamate (ZDC) | Improved rheological and mechanical properties of the vulcanizate. researchgate.net |

Metal Complex-Mediated Catalytic Oxidation Reactions (e.g., Alcohol Oxidation)

The metal complexes of this compound and related ligands are of interest for their potential in mediating catalytic oxidation reactions. The redox-active nature of the metal center in these complexes is key to this functionality. uobasrah.edu.iq For instance, ruthenium(III) complexes with Schiff base ligands, which are structurally related to the coordination environment of some thiourea complexes, have been shown to catalyze the oxidation of primary and secondary alcohols with high yields.

Studies on copper(II) complexes of N-benzoyl-N',N'-di-n-butyl-thiourea, a close analog, have revealed the existence of multiple oxidation states of the copper ion (Cu(III) and Cu(0) in addition to Cu(II)) within the complex, which is fundamental for its involvement in redox reactions. tandfonline.com This suggests that metal complexes of this compound could also serve as effective catalysts for a range of oxidation reactions, although specific studies on alcohol oxidation by its complexes are a continuing area of research.

Elucidation of Catalytic Reaction Mechanisms

Understanding the mechanism by which this compound and its complexes exert their catalytic effects is crucial for optimizing their performance. In rubber vulcanization, the activity of thiourea derivatives as accelerators is based on their nucleophilic reaction mechanism. researchgate.net

For metal-complex mediated catalysis, the mechanism is intricately linked to the electronic properties of the complex. The ability of the thiourea ligand to exist in tautomeric forms (thiol and thione) influences the nature and strength of the metal-sulfur (M-S) bond, which in turn affects the kinetics of the catalytic reaction. uobasrah.edu.iq Electrochemical methods, such as cyclic voltammetry, are instrumental in probing the redox behavior of these metal complexes. uobasrah.edu.iqcardiff.ac.uk Such studies help in determining the oxidation state of the metal ion and understanding the electron transfer processes that are central to the catalytic cycle. uobasrah.edu.iqcardiff.ac.uk For example, cyclic voltammetry studies on some Ni(II) and Co(II) complexes of thiourea derivatives have shown irreversible reduction peaks, providing insight into the redox potentials and the stability of different oxidation states of the metal within the complex. uobasrah.edu.iq

Applications in Separation and Extraction Technologies

This compound has demonstrated significant potential as a highly selective reagent in the separation and extraction of metal ions. researchgate.netsolventextraction.gr.jp Its efficacy is particularly noted in the recovery of precious metals from acidic solutions and in mineral processing.

This compound (referred to as DEBT or L) has been identified as an effective extractant for the selective liquid-liquid extraction of precious metal ions, such as palladium(II) and gold(III), from acidic aqueous chloride media. researchgate.netdergipark.org.tromicsonline.org Studies have shown that benzoylthioureas are excellent reagents for liquid-liquid extraction with high selectivity for platinum-group metals. solventextraction.gr.jp

In a detailed study, this compound was used to extract Pd(II) and Au(III) from a 0.1 mol L⁻¹ NaCl aqueous solution. researchgate.net The extraction process involves the formation of stable metal-ligand complexes that are soluble in an organic solvent. researchgate.net The stoichiometry of the extracted palladium complex was determined to be 1:2 (metal:ligand), forming a compound with the formula Pd(L)₂. researchgate.net This was confirmed through various analytical techniques, including mass spectrometry, after synthesizing the palladium complex. researchgate.net The research highlights that the extraction process is not affected by pH in the range of 1 to 2. researchgate.net The efficiency of this compound has also been noted in the context of separating platinum-group metals from base-metal chlorides by controlling the pH of the aqueous phase. researchgate.net

| Metal Ion | Aqueous Medium | Extractant | Key Findings | Reference |

| Palladium(II) | 0.1 mol L⁻¹ NaCl (pH 1-2) | This compound | Forms a stable 1:2 (Metal:Ligand) complex. Extraction is pH-independent in the 1-2 range. | researchgate.net |

| Gold(III) | 0.1 mol L⁻¹ NaCl | This compound | Successfully extracted from aqueous chloride media. | researchgate.net |

| Platinum Group Metals (Pt, Pd, Ru, Rh, Os, Ir) | Acidic Chloride Solutions | This compound | Can be selectively extracted by controlling aqueous phase pH. | solventextraction.gr.jpresearchgate.net |

To understand the efficiency and mechanism of metal extraction using this compound, thermodynamic modeling and distribution coefficient analysis are employed. The distribution coefficient (D) is a key parameter that defines the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium. researchgate.netuct.ac.za

In the study of Pd(II) and Au(III) extraction, the distribution coefficient was determined as a function of both the metal concentration in the aqueous phase and the extractant concentration in the organic phase. researchgate.net The experimental data were then analyzed numerically using specialized software (letagrop-distr) to establish the thermodynamic model for the metal extraction. researchgate.net This analysis helps in identifying the stoichiometry of the extracted species and the equilibrium constants of the extraction reactions, providing a quantitative understanding of the separation process.

This compound (BDETU) has been investigated as a novel flotation agent, or collector, in mineral processing. smolecule.com It has shown particular promise for the selective separation of chalcopyrite (CuFeS₂) from pyrite (B73398) (FeS₂) in froth flotation. researchgate.net Flotation collectors are surfactants that selectively adsorb onto the surface of specific minerals, rendering them hydrophobic and allowing them to attach to air bubbles and float to the surface for collection.

Research has demonstrated that BDETU exhibits a stronger collecting ability and superior selectivity for chalcopyrite over pyrite when compared to traditional collectors like O-isopropyl-N-ethyl thionocarbamate (IPETC). researchgate.net The enhanced performance is attributed to the selective chemical adsorption of BDETU onto the chalcopyrite surface. researchgate.net The functional carbonyl (C=O) and thiocarbonyl (C=S) groups of the molecule react with copper species on the chalcopyrite surface, forming stable C=O---Cu and C=S---Cu structures. researchgate.net This strong chemical interaction significantly increases the hydrophobicity of the chalcopyrite surface, while its adsorption on the pyrite surface is much weaker, thus enabling effective separation. researchgate.netscispace.com

| Mineral | Collector | Performance Highlights | Adsorption Mechanism | Reference |

| Chalcopyrite | This compound (BDETU) | Stronger collecting ability and higher selectivity than traditional collectors (IPETC). | Chemical adsorption via C=O and C=S groups reacting with Cu species on the mineral surface. | researchgate.net |

| Pyrite | This compound (BDETU) | Weak adsorption, resulting in minimal improvement in surface hydrophobicity. | - | researchgate.net |

Advancements in Materials Science

The ability of this compound to act as a ligand has been harnessed in materials science to create new materials with ordered structures and potentially useful physical properties.

The molecular structure of this compound facilitates the formation of ordered, self-assembled supramolecular structures through hydrogen bonding. nih.gov In the solid state, the compound crystallizes in the monoclinic system. nih.gov Individual molecules are linked by pairs of N—H⋯S hydrogen bonds between the amine hydrogen and the sulfur atom of the thiourea group, forming centrosymmetric dimers with a characteristic R₂²(8) loop motif. nih.gov

These dimers are further connected by weak C—H⋯O hydrogen bonds and π-π interactions between the phenyl rings, creating extended sheets. nih.gov This capacity for forming well-defined hydrogen-bonded networks is fundamental to the field of crystal engineering and the design of supramolecular frameworks. While extensive research on coordination polymers directly using this compound is still developing, the study of related benzoylthiourea (B1224501) complexes with metals like mercury(II) has shown the formation of diverse coordination polymers, indicating a strong potential for this compound in this area. acs.org

| Crystal System | Space Group | Key Structural Feature | Bonding Interactions | Reference |

| Monoclinic | P2₁/c | Inversion dimers | N—H⋯S hydrogen bonds forming R₂²(8) loops; C—H⋯O hydrogen bonds; π-π interactions. | nih.gov |

Thiourea derivatives are a class of compounds being actively investigated for their potential applications in materials science, including as nonlinear optical (NLO) materials. acs.org NLO materials are capable of altering the properties of light that passes through them and are crucial for technologies like optical switching and frequency conversion. The interest in acylthiourea derivatives stems from their potential for large third-order NLO polarizability, which is influenced by intramolecular charge transfer characteristics. acs.org

While specific NLO studies on this compound are not extensively documented in the reviewed literature, research on structurally similar unsymmetrical acyl thiourea derivatives has shown promising results. acs.org For example, quantum chemical analyses of related compounds have demonstrated significant third-order NLO responses, suggesting that the benzoylthiourea scaffold is a promising platform for developing new NLO materials. acs.org The exploration of metal complexes derived from these ligands is also an active area of research for tuning these optical properties.

Precursor Roles in Metal Sulfide (B99878) Material Deposition

This compound and its corresponding metal complexes have emerged as effective single-source precursors for the synthesis of metal sulfide nanomaterials. The inherent structure of the this compound ligand, which contains both sulfur and oxygen donor atoms, allows it to form stable complexes with various metal ions. conicet.gov.arresearchgate.net These complexes are advantageous as single-source precursors because they contain the metal and sulfur elements required for the formation of a metal sulfide lattice within a single molecule. This approach offers better stoichiometric control and can lead to the formation of high-purity materials at lower temperatures compared to multi-source methods.

The thermal decomposition of these metal complexes is a common method used to produce metal sulfide nanoparticles. researchgate.net The process typically involves heating the complex in a high-boiling point solvent, which causes the complex to break down and the metal and sulfur to react, forming the desired metal sulfide nanocrystals. researchgate.nettandfonline.com The size and morphology of the resulting nanoparticles can often be controlled by adjusting parameters such as the decomposition temperature and the concentration of the precursor. researchgate.net

A notable example is the use of bis[N,N-diethyl-N′-(benzoylthioureato)]cadmium(II), a cadmium complex of this compound, as a single-source precursor for the synthesis of Cadmium Sulfide (CdS) nanoparticles. researchgate.net Through thermolysis, this complex decomposes to yield CdS nanoparticles that exhibit quantum confinement effects and near-band-edge luminescence. researchgate.net Research has shown that the morphology of the CdS nanoparticles produced from this precursor is largely independent of the thermolysis temperature within the ranges studied. researchgate.net

While research on this compound complexes is specific, the broader class of N,N-disubstituted-N'-acylthiourea complexes has also been successfully employed for the deposition of other transition metal sulfides. For instance, complexes of N,N-diisopropyl-N'-cinnamoylthiourea have been used to deposit thin films of Nickel Sulfide (NiS), Cobalt Sulfide (CoS), and Zinc Sulfide (ZnS) at 350°C via the Aerosol Assisted Chemical Vapor Deposition (AACVD) method. researchgate.net

The following table summarizes the key findings from the use of a this compound metal complex as a precursor for metal sulfide deposition.

| Precursor Complex | Target Material | Deposition Method | Key Findings |

| bis[N,N-diethyl-N′-(benzoylthioureato)]cadmium(II) | Cadmium Sulfide (CdS) nanoparticles | Thermolysis | - The complex acts as an effective single-source precursor. - The resulting CdS nanoparticles are in a predominantly cubic phase. - The nanoparticles exhibit quantum confinement effects and near-band-edge luminescence. - Particle morphology was found to be independent of the thermolysis temperature in the ranges examined. researchgate.net |

Computational Chemistry and Theoretical Insights into N Benzoyl N,n Diethylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For N'-Benzoyl-N,N-diethylthiourea and its derivatives, DFT calculations are instrumental in predicting molecular geometries, electronic properties, and spectroscopic behavior. A common approach involves using hybrid functionals like B3LYP in combination with basis sets such as 6-311G(d,p) or LanL2DZ for metal complexes. researchgate.net

Before calculating other properties, the geometry of the molecule must be optimized to find its most stable, lowest-energy conformation. DFT calculations are used to optimize the structure of the this compound ligand and its metal complexes. semanticscholar.org Studies on similar acylthiourea compounds show that the calculated stable structures consistently feature a trans orientation of the carbonyl group relative to the thiocarbonyl group. core.ac.uk

For metal complexes, these calculations help predict the coordination mode. Acylthiourea derivatives can act as neutral bidentate or mono-negative bidentate ligands. conicet.gov.ar In complexes with metals like Palladium(II), the ligand often coordinates in a bidentate fashion through the sulfur and oxygen atoms, forming a stable six-membered chelate ring. researchgate.netresearchgate.net The optimized geometrical parameters from DFT calculations for such complexes have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.net This confirms the reliability of the computational approach for predicting the three-dimensional structures of these molecules.

Table 1: Selected Optimized Geometrical Parameters for a Related Pd(II) Complex Illustrative data from a similar compound, N‐(diethylcarbamothioyl)‐4‐fluorobenzamide, as a reference for typical bond lengths and angles in such complexes.

| Parameter | Bond Length (Å) - Experimental (X-ray) | Bond Length (Å) - Calculated (DFT) |

|---|---|---|

| Pd-S1 | 2.295 | 2.378 |

| Pd-Cl1 | 2.307 | 2.372 |

| C8=S1 | 1.696 | 1.723 |

| C8-N2 | 1.339 | 1.365 |

| C7=O1 | 1.222 | 1.237 |

| C7-N1 | 1.380 | 1.391 |

Data sourced from studies on a closely related palladium(II) complex. researchgate.net

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. acs.org For this compound, the HOMO is typically localized on the electron-rich sulfur and nitrogen atoms, indicating these are the primary sites for donating electrons to a metal surface or biological receptor. acs.org The LUMO is generally distributed across the π-system of the molecule.

The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Calculations on related thiourea (B124793) derivatives allow for the estimation of this band gap, which helps in understanding the charge transfer that occurs within the molecule. science.gov

Table 2: Calculated Electronic Properties for a Related Thiourea Derivative

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy (E_HOMO) | -6.25 eV | Electron-donating ability |

| LUMO Energy (E_LUMO) | -1.18 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 5.07 eV | Chemical reactivity and stability |

Values are illustrative, based on calculations for related benzoylthiourea (B1224501) compounds. acs.org

From the HOMO and LUMO energy values, several global quantum chemical parameters can be derived to further describe the reactivity of this compound. semanticscholar.orgacs.org These parameters provide a quantitative measure of different aspects of the molecule's electronic behavior.

Ionization Energy (I): The minimum energy required to remove an electron from the molecule, approximated as I ≈ -E_HOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -E_LUMO.

Absolute Electronegativity (χ): Describes the tendency of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Absolute Hardness (η): Measures the resistance to change in electron distribution, calculated as η = (I - A) / 2. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's capacity to accept electrons.

These parameters are crucial for comparing the reactivity of different thiourea derivatives and predicting their interaction with other chemical species. acs.org

Table 3: Calculated Quantum Chemical Parameters

| Parameter | Formula | Calculated Value (Illustrative) |

|---|---|---|

| Ionization Energy (I) | -E_HOMO | 6.25 eV |

| Electron Affinity (A) | -E_LUMO | 1.18 eV |

| Absolute Electronegativity (χ) | (I+A)/2 | 3.72 eV |

| Absolute Hardness (η) | (I-A)/2 | 2.54 eV |

| Global Softness (S) | 1/η | 0.39 eV⁻¹ |

Values are illustrative, based on calculations for related benzoylthiourea compounds. acs.org

DFT calculations are highly effective for predicting the vibrational frequencies of molecules. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for precise assignment of the observed absorption bands to specific vibrational modes of the molecule (e.g., stretching, bending). mersin.edu.trukm.my

For this compound and its analogues, calculations can accurately predict the frequencies for key functional groups, including the N-H, C=O (carbonyl), and C=S (thiocarbonyl) stretches. ukm.my Studies on the related N,N-dimethyl-N´(2-chlorobenzoyl)thiourea found that the calculated vibrational frequencies using the B3LYP/6-31G(d) method were in good agreement with experimental results. mersin.edu.tr Discrepancies between calculated and observed frequencies, such as a lower experimental N-H stretching frequency, can often be attributed to the effects of intermolecular hydrogen bonding in the solid state, which are not always fully accounted for in gas-phase calculations. mersin.edu.tr

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Functional Groups in Benzoylthiourea Derivatives

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(N-H) | 3031 - 3055 | ~3444 (unbonded) |

| ν(C=O) | 1664 - 1673 | ~1670 |

| ν(C=S) | 1238 - 1249 | ~1240 |

Data sourced from experimental and computational studies on benzoylthiourea derivatives. mersin.edu.trukm.my

Molecular Docking Simulations for Ligand-Receptor Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. mdpi.com This method is widely used in drug discovery to screen for potential biological activity. For the class of thiourea derivatives, molecular docking simulations have been employed to investigate their potential as antimicrobial, anticancer, or enzyme-inhibiting agents. semanticscholar.orgscience.gov

Although specific docking studies for this compound are not detailed in the provided context, the methodology is applied to very similar compounds. These simulations calculate a binding affinity or score, which estimates the strength of the ligand-receptor interaction. The results can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. For instance, docking studies on other thiourea-containing drugs have suggested that intermolecular hydrogen bonds are crucial for their interaction with enzymes like tyrosinase. science.gov Such analyses provide a rational basis for the observed biological activities and can guide the design of new, more potent derivatives.

Computational Analysis of Intermolecular Interactions and Crystal Packing Stabilization

The arrangement of molecules in a solid-state crystal is determined by a network of intermolecular interactions. Computational methods are used to analyze and visualize these forces, which stabilize the crystal lattice. For this compound, crystallographic studies have identified a monoclinic polymorph where the crystal packing is dominated by specific hydrogen bonds. researchgate.netscispace.comnih.gov

The primary interaction is the formation of centrosymmetric dimers through pairs of N—H⋯S hydrogen bonds, which create a characteristic R₂²(8) graph-set motif. researchgate.netscispace.comnih.govresearchgate.net In this arrangement, the amide proton of one molecule forms a hydrogen bond with the thiocarbonyl sulfur atom of a neighboring molecule, and vice-versa. nih.govresearchgate.net These dimers are further linked into sheets by weaker C—H⋯O interactions. nih.govresearchgate.net

Table 5: Key Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Strong Hydrogen Bond | N—H | S=C | Forms centrosymmetric R₂²(8) dimers, linking molecules in pairs. nih.govresearchgate.net |

| Weak Hydrogen Bond | C—H | O=C | Links the primary dimers together to form extended sheets. nih.govresearchgate.net |

Concluding Remarks and Prospective Research Trajectories

Synthesis of Current Knowledge on N'-Benzoyl-N,N-diethylthiourea

This compound, with the chemical formula C₁₂H₁₆N₂OS, is a disubstituted aroylthiourea that has been the subject of significant structural and chemical investigation. nih.govresearchgate.net Its synthesis is typically achieved through the reaction of benzoyl chloride with N,N-diethylthiourea or via the condensation of benzoyl isothiocyanate with diethylamine (B46881). smolecule.comnih.gov